[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid
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Overview
Description
Preparation Methods
The synthesis of [(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity . This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid can be compared with other benzimidazole derivatives, such as:
2-(5-Nitro-1H-benzimidazol-2-yl)phenol: Known for its antimicrobial activity.
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Exhibits significant anticancer properties.
The uniqueness of this compound lies in its trichloro substitution, which enhances its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
7144-29-8 |
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Molecular Formula |
C9H5Cl3N2O2S |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
2-[(4,5,6-trichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H5Cl3N2O2S/c10-3-1-4-8(7(12)6(3)11)14-9(13-4)17-2-5(15)16/h1H,2H2,(H,13,14)(H,15,16) |
InChI Key |
OGFSVBKMGZSWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(N2)SCC(=O)O |
Origin of Product |
United States |
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